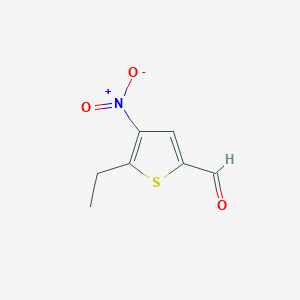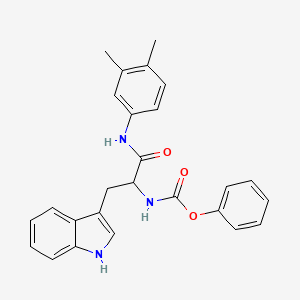
Nalpha-(tert-butoxycarbonyl)-N-ethyltryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalfa-(terc-butoxicarbonil)-N-etiltriptofanamida es un compuesto sintético que se utiliza a menudo en la síntesis de péptidos y la química orgánica. Se caracteriza por la presencia de un grupo protector terc-butoxicarbonil (Boc), que se usa comúnmente para proteger los grupos amina durante las reacciones químicas. Este compuesto es particularmente útil en la síntesis de péptidos y otras moléculas orgánicas complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Nalfa-(terc-butoxicarbonil)-N-etiltriptofanamida suele implicar la protección del grupo amina del triptófano con un grupo Boc. Esto se logra utilizando di-terc-butil dicarbonato (Boc2O) en presencia de una base como el hidróxido de sodio o la 4-dimetilaminopiridina (DMAP) en acetonitrilo . Las condiciones de reacción suelen ser suaves, a menudo se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
La producción industrial de Nalfa-(terc-butoxicarbonil)-N-etiltriptofanamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. Se ha explorado el uso de disolventes eutécticos profundos (DES) para hacer el proceso más respetuoso con el medio ambiente .
Análisis De Reacciones Químicas
Tipos de reacciones
Nalfa-(terc-butoxicarbonil)-N-etiltriptofanamida sufre varias reacciones químicas, que incluyen:
Desprotección: Eliminación del grupo Boc utilizando ácidos fuertes como el ácido trifluoroacético (TFA) o el ácido clorhídrico en metanol.
Sustitución: Reacciones de sustitución nucleófila donde el grupo Boc es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Desprotección: TFA en diclorometano o HCl en metanol.
Sustitución: Se pueden utilizar varios nucleófilos dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados de triptófano desprotegidos y compuestos de triptófano sustituidos, que pueden utilizarse posteriormente en la síntesis de péptidos y otras reacciones orgánicas .
Aplicaciones en la investigación científica
Nalfa-(terc-butoxicarbonil)-N-etiltriptofanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza en la síntesis de péptidos y otras moléculas orgánicas complejas.
Biología: Se emplea en el estudio de las interacciones proteína-proteína y los mecanismos enzimáticos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Aplicaciones Científicas De Investigación
TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE has several scientific research applications, including:
Mecanismo De Acción
El mecanismo de acción de Nalfa-(terc-butoxicarbonil)-N-etiltriptofanamida implica principalmente la protección del grupo amina, lo que evita reacciones secundarias no deseadas durante la síntesis de péptidos. El grupo Boc es estable en condiciones básicas pero se puede eliminar fácilmente en condiciones ácidas, lo que permite la desprotección selectiva y la posterior funcionalización .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
Nalfa-(terc-butoxicarbonil)-N-etiltriptofanamida es única debido a su estructura específica, que incluye un grupo etilo unido a la triptofanamida. Esta modificación puede influir en su reactividad y los tipos de péptidos que se pueden utilizar para sintetizar, lo que la convierte en un compuesto valioso en la química de los péptidos.
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O3/c1-5-19-16(22)15(21-17(23)24-18(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,20H,5,10H2,1-4H3,(H,19,22)(H,21,23) |
Clave InChI |
IRPWZSMPFPXQNN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11543324.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11543333.png)

![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)
![N'-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11543346.png)
![3-methyl-5-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11543355.png)
![4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11543361.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)
![2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11543369.png)


![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)
